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  • Product: Methanaminium, 1-cyano-N,N,N-trimethyl-
  • CAS: 59431-11-7

Core Science & Biosynthesis

Foundational

Unlocking the Reactivity of the Cyanomethyl Group in Quaternary Ammonium Salts: Mechanisms, Electrogeneration, and Synthetic Applications

Executive Summary The incorporation of a cyanomethyl group ( −CH2​CN ) into quaternary ammonium scaffolds fundamentally alters the electronic landscape of the molecule. Driven by the strong electron-withdrawing inductive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of a cyanomethyl group ( −CH2​CN ) into quaternary ammonium scaffolds fundamentally alters the electronic landscape of the molecule. Driven by the strong electron-withdrawing inductive effect ( −I ) of the cyano moiety, these salts exhibit unique reactivity profiles, ranging from the generation of "naked" ultra-strong bases to the formation of highly reactive ylides and stereocontrolling activators in oligonucleotide synthesis. This whitepaper provides an in-depth mechanistic analysis of cyanomethyl quaternary ammonium salts, detailing their electrogeneration, sigmatropic rearrangements, and critical roles in drug development protocols.

The Electronic Paradigm of the Cyanomethyl Group

The cyanomethyl group exerts a profound influence on adjacent chemical bonds. In quaternary ammonium salts, the polarization induced by the −C≡N moiety significantly increases the acidity of the α -protons. This electronic modulation has two primary synthetic consequences:

  • Ylide Facilitation: The acidic α -protons can be abstracted by bases to form stable, yet highly reactive, nitrogen ylides.

  • Proton-Donating Capacity: In protonated tertiary amines (effectively quaternary salts with one N-H bond), the cyanomethyl group enhances the acidity of the ammonium proton while rendering the conjugate base exceptionally poor at nucleophilic attack.

Electrogeneration of the "Naked" Cyanomethyl Anion

A transformative approach to utilizing quaternary ammonium salts involves their cathodic reduction in acetonitrile to generate the cyanomethyl anion. This electrogenerated base (EGB) is a powerful tool in green chemistry and multicomponent reactions.

Mechanistic Causality

When a tetraalkylammonium salt is subjected to galvanostatic reduction using a vitreous carbon cathode, the cation undergoes direct monoelectronic reduction. This forms an unstable ammonium radical ( R4​N∙ ), which rapidly decomposes into a trialkylamine ( R3​N ) and an alkyl radical ( R∙ ). The alkyl radical is subsequently reduced at the electrode to form an alkyl anion. This transient, ultra-strong base immediately deprotonates the solvent (acetonitrile, pKa ~ 31.3), yielding the cyanomethyl anion ( −CH2​CN ) 1.

Because the remaining R4​N+ counterions possess low charge density, they exhibit minimal coordination with the cyanomethyl anion. This lack of tight ion-pairing renders the anion "naked" and exceptionally reactive. If a weak acid is present, it acts exclusively as a base; if no acidic protons are available, it acts as a potent nucleophile 1.

G A Tetraalkylammonium Salt (R4N+ X-) B Vitreous Carbon Cathode Monoelectronic Reduction A->B C Ammonium Radical [R4N•] B->C + e- D Decomposition (R3N + R•) C->D E Alkyl Anion Formation (R-) D->E + e- F Solvent Deprotonation (CH3CN -> -CH2CN) E->F Acid-Base Reaction

Electrochemical generation of the naked cyanomethyl anion via cathodic reduction.

Data Presentation: Reactivity Profiles of the Electrogenerated Anion
Substrate EnvironmentPrimary Role of −CH2​CN Reaction TypeExample Outcome
Weakly Acidic Protons Present Strong Base (pKa 31.3)DeprotonationWillgerodt–Kindler reaction (regenerates CH3​CN )
No Acidic Protons, Electrophile Present NucleophileCyanomethylation β -hydroxy nitriles (from benzaldehyde)
Elemental Sulfur ( S8​ ) Present Nucleophile / ActivatorRing-OpeningPolysulfide chains (Gewald reaction)
No Reagents Present Nucleophile (Self-Attack)Thorpe-like Addition3-aminocrotononitrile (acetonitrile dimer)

Ylide Formation and Sigmatropic Rearrangements

When N-cyanomethyl quaternary ammonium salts are treated with bases, the highly acidic α -protons of the cyanomethyl group are abstracted, yielding a cyanomethyl ammonium ylide.

The ylide is a transient intermediate driven to neutralize its charge separation. Depending on the steric and electronic environment, the ylide undergoes sigmatropic rearrangements. For instance, N-cyanomethyl-N,N-dimethyl-N-benzylammonium derivatives predominantly undergo a symmetry-allowed [2,3]-sigmatropic rearrangement to yield stable substituted amines, though competing [1,2]-Stevens rearrangements can occur as minor pathways depending on the solvent system 2.

G N1 N-Cyanomethyl Ammonium Salt N2 Base Treatment (e.g., Liquid NH3) N1->N2 N3 Cyanomethyl Ammonium Ylide (Reactive Intermediate) N2->N3 Deprotonation N4 [2,3]-Sigmatropic Rearrangement (Major) N3->N4 Symmetry Allowed N5 [1,2]-Stevens Rearrangement (Minor) N3->N5 Radical Pair Mechanism N6 Substituted Amine Product N4->N6 N5->N6

Base-induced ylide formation and subsequent sigmatropic rearrangement pathways.

Stereocontrolled Oligonucleotide Synthesis via Cyanomethyl Activators

In the synthesis of nucleic acid therapeutics (e.g., antisense oligonucleotides), dialkyl(cyanomethyl)ammonium tetrafluoroborates have emerged as superior activators for the phosphoramidite coupling method 3.

The Causality of Stereocontrol: Standard activators (like 1H-tetrazole) often lead to epimerization at the chiral phosphorus center because their conjugate bases are nucleophilic enough to attack the activated intermediate. By contrast, the electron-withdrawing cyanomethyl group in dialkyl(cyanomethyl)ammonium salts makes the ammonium ion a highly effective proton donor (rapidly activating the phosphoramidite). Crucially, the resulting dialkyl(cyanomethyl)amine is an exceptionally weak nucleophile. It cannot attack the activated phosphorus center, ensuring that the incoming nucleoside attacks with near-perfect stereocontrol (inversion of configuration) 3.

Data Presentation: Stereoselectivity in Phosphoramidite Activation
Activator TypeProton-Donating AbilityConjugate Base NucleophilicityStereochemical Outcome
1H-Tetrazole ModerateModerateMixed (Epimerization occurs)
Trialkylammonium Salts WeakStrongPoor Yield / Mixed
Dialkyl(cyanomethyl)ammonium Salts StrongVery WeakHigh Stereocontrol (Inversion)

Self-Validating Experimental Protocols

Protocol A: Electrochemical Activation of Sulfur (Gewald Reaction)

Objective: Synthesize 2-aminothiophenes via the activation of elemental sulfur by the electrogenerated cyanomethyl anion 4. Causality Check: A vitreous carbon cathode is strictly required to ensure the monoelectronic reduction of the tetraalkylammonium cation rather than competing solvent degradation.

  • Preparation: In an undivided electrochemical cell, dissolve tetraethylammonium hexafluorophosphate ( Et4​NPF6​ ) in dry acetonitrile to serve as both the solvent and the quaternary ammonium source.

  • Reagent Addition: Add elemental sulfur ( S8​ ) and the target ylidenemalononitrile substrate to the solution.

  • Electrolysis Setup: Equip the cell with a vitreous carbon cathode and a sacrificial anode (e.g., Mg or Al).

  • Execution: Apply a constant current (galvanostatic conditions) at room temperature.

  • System Validation: Elemental sulfur is highly insoluble in acetonitrile. The rapid dissolution of S8​ into the solution acts as a visual, self-validating indicator that the "naked" cyanomethyl anion has successfully attacked and opened the sulfur rings into soluble, reactive polysulfide chains.

  • Termination: Terminate electrolysis after catalytic charge passage and isolate the substituted 2-aminothiophene via standard aqueous workup and column chromatography.

Protocol B: Base-Induced [2,3]-Sigmatropic Rearrangement

Objective: Synthesize substituted amines via the rearrangement of N-cyanomethyl ammonium salts 2. Causality Check: The choice of base and solvent dictates the ratio of [2,3] to [1,2] rearrangement. Liquid ammonia provides the optimal thermodynamic environment to suppress the radical-pair mechanism of the [1,2]-Stevens rearrangement in favor of the symmetry-allowed [2,3] pathway.

  • Preparation: Suspend the purified N-cyanomethyl-N,N-dimethyl-N-benzylammonium salt in a reaction flask.

  • Base Addition: Condense liquid ammonia ( NH3​ ) into the flask at -33 °C.

  • Execution: Allow the reaction to stir. The basicity of NH3​ deprotonates the α -cyano carbon, generating the reactive ylide.

  • System Validation: Monitor via TLC. The complete disappearance of the highly polar starting salt at the baseline and the emergence of a less polar, distinct product spot confirms successful ylide formation and subsequent sigmatropic rearrangement.

  • Termination: Allow the ammonia to slowly evaporate at room temperature to gently quench the reaction, leaving the crude rearranged amine for purification.

References

  • The Electrogenerated Cyanomethyl Anion: An Old Base Still Smart Accounts of Chemical Research[Link]

  • Activation of Elemental Sulfur by Electrogenerated Cyanomethyl Anion: Synthesis of Substituted 2-Aminothiophenes by the Gewald Reaction ResearchGate[Link]

  • Sigmatropic Rearrangement of Ammonium Ylides—Key Step in the Synthesis of Methyl 2-Formylphenyl Acetate Taylor & Francis Online[Link]

  • New Aspects in Phosphorus Chemistry, Vol. IV: State of the Art - Chemical Synthesis of Biophosphates and Their Analogues via PIII Derivatives ResearchGate[Link]

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Exploratory

N-Cyanomethyl Quaternary Ammonium Compounds: A Comprehensive Technical Guide on Synthetic Utility, Gene Delivery, and Energy Storage

Executive Summary N-cyanomethyl quaternary ammonium compounds represent a highly versatile class of functionalized organic salts. Characterized by the presence of a strongly electron-withdrawing cyanomethyl group (–CH₂CN...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cyanomethyl quaternary ammonium compounds represent a highly versatile class of functionalized organic salts. Characterized by the presence of a strongly electron-withdrawing cyanomethyl group (–CH₂CN) covalently bound to a positively charged nitrogen center, these compounds exhibit unique physicochemical properties. Rather than being confined to a single discipline, their utility spans three distinct scientific domains: serving as highly reactive intermediates in advanced organic synthesis, acting as fusogenic cationic lipids in nanomedicine, and functioning as structural modulators in solid-state battery electrolytes.

This whitepaper synthesizes the mechanistic causality, experimental protocols, and quantitative performance metrics of these compounds to provide a definitive guide for researchers and drug development professionals.

Chemical Foundations & Reactivity Profiling

The defining feature of N-cyanomethyl ammonium salts is the pronounced α-acidity of the methylene protons adjacent to the cyano group. The inductive electron withdrawal by both the cyano moiety and the quaternary nitrogen creates a highly activated site.

Causality in Design: This dual-activation significantly lowers the pKa of the α-protons. In organic synthesis, this allows for mild base-promoted deprotonation to generate ammonium ylides without requiring harsh organometallic reagents. In supramolecular and materials applications, the cyanomethyl group introduces structural asymmetry and unique dipole-dipole interactions, which disrupt crystal packing (beneficial for battery electrolytes) and modulate hydration spheres (beneficial for lipid nanoparticles).

Table 1: Comparative Profile of N-Cyanomethyl Quaternary Ammonium Derivatives
CompoundStructural FeaturePrimary ApplicationKey Performance Metric
N-Cyanomethyl-N,N-dimethyl-N-benzylammonium Benzyl/Cyanomethyl dual substitutionOrganic SynthesisHigh yield of [1,2] and [2,3] sigmatropic shift products
DODMA-AN Dioleyloxy lipid tail + cyanomethyl headgroupGene Delivery (SPLPs)Superior transfection efficiency over standard DOTMA/DODAC
CTMA-TFSI Trimethyl cyanomethyl cation + TFSI anionSolid-State BatteriesIonic conductivity of ~10⁻⁴ S/cm at room temperature

Pillar I: Advanced Organic Synthesis & Ylide Rearrangements

N-cyanomethyl ammonium salts are premier precursors for ammonium ylides. When treated with a base or a desilylating agent (e.g., fluoride), the salt forms a reactive ylide intermediate that rapidly undergoes sigmatropic rearrangements[1].

Mechanistic Causality: The rearrangement pathway ([1,2]-Stevens shift vs. [2,3]-Sommelet-Hauser shift) is dictated by orbital symmetry and the stability of the resulting carbanion. The cyano group stabilizes the ylide, allowing for controlled, regioselective carbon-carbon bond formation without competing elimination pathways[1]. Furthermore, these salts participate in base-promoted domino reactions, such as the reaction of 7-(cyanomethyl)-7-azaindolium salts with salicylic aldehydes to yield complex chromenoimidazopyrrolopyridines[2].

YlidePathway A N-Cyanomethyl Ammonium Salt B Ammonium Ylide Intermediate A->B Base / F- C [1,2]-Shift Product B->C Desilylation / Rearrangement D [2,3]-Shift Product B->D Allylic/Benzylic Migration

Caption: Reaction pathway of N-cyanomethyl ammonium salts generating ylides for sigmatropic shifts.

Protocol 1: Synthesis of Chromenoimidazoles via Domino Reaction

Self-Validating System: The success of the quaternization step is validated by the shift in the methylene protons via ¹H NMR prior to initiating the domino cascade.

  • Quaternization : Dissolve 7-azaindole (1.0 equiv) and excess chloroacetonitrile (1.5 equiv) in minimal acetonitrile. Heat the closed vial in a microwave reactor at 140 °C for 30 minutes[2].

  • Isolation : Filter the resulting precipitate, wash with cold acetonitrile (3 × 5 mL), and dry under air to yield the 7-(cyanomethyl)-7-azaindolium chloride salt.

  • Domino Reaction : Reflux the isolated salt with salicylic aldehyde and ammonium acetate in a water–methanol mixture for 8 hours[2].

  • Purification & Validation : Isolate the resulting chromenoimidazopyrrolopyridine via filtration. Validate the structural closure via ¹³C NMR, ensuring the disappearance of the primary nitrile carbon peak.

Pillar II: Biomedical Applications – Gene Delivery & LNPs

In the realm of nanomedicine and gene therapy, N-[2,3-(dioleyloxy)propyl]-N,N-dimethyl-N-cyanomethylammonium chloride (DODMA-AN) is a critical synthetic lipid used in Stabilized Plasmid-Lipid Particles (SPLPs)[3].

Mechanistic Causality: Standard cationic lipids (like DOTMA) form large, heterogeneous complexes that are rapidly cleared from circulation. Incorporating the cyanomethyl group in DODMA-AN alters the hydration shell and modulates the apparent pKa of the lipid headgroup. This subtle electronic effect enhances the fusogenicity of the lipid nanoparticle with the endosomal membrane, facilitating efficient endosomal escape of the genetic payload, thereby yielding the highest levels of gene expression among comparative lipid series[3].

SPLPWorkflow A Lipid Mixture (DODMA-AN, DOPE, PEG-Cer) B Detergent Solubilization (200 mM OGP) A->B C Plasmid DNA Addition B->C D Detergent Dialysis (40h, HEPES buffer) C->D E Stabilized Plasmid-Lipid Particles (SPLPs) D->E

Caption: Step-by-step formulation workflow for DODMA-AN based Stabilized Plasmid-Lipid Particles.

Protocol 2: Formulation of DODMA-AN SPLPs via Detergent Dialysis

Self-Validating System: The transition from a micellar solution to fully formed nanoparticles is validated by Dynamic Light Scattering (DLS), confirming a monodisperse size distribution of ~70 nm.

  • Lipid Solubilization : Dry a mixture of DODMA-AN (7.0 mol%), DOPE, and PEG-Ceramide to a lipid film. Hydrate the film using 200 mM octyl glucopyranoside (OGP) in 150 mM NaCl to form a clear, homogeneous micellar solution[3].

  • DNA Complexation : Add plasmid DNA (e.g., pCMV-beta-gal) to the lipid-detergent mixture and incubate at room temperature for 30 minutes[3].

  • Dialysis : Transfer the mixture into a molecular-porous membrane tubing (MWCO 12,000–14,000). Dialyze for 40 hours against two changes of a 150 mM NaCl, 5 mM HEPES (pH 7.4) buffer[3].

  • Validation : Confirm the removal of detergent and the formation of stable SPLPs via DLS and assess DNA encapsulation efficiency using a PicoGreen exclusion assay.

Pillar III: Next-Generation Energy Storage – Solid-State Electrolytes

The transition to solid-state lithium metal batteries requires electrolytes that are non-flammable and electrochemically stable. Solid (cyanomethyl)trimethylammonium (CTMA) salts, paired with bis(trifluoromethanesulfonyl)imide (TFSI), function as highly efficient Organic Ionic Plastic Crystals (OIPCs)[4].

Mechanistic Causality: The incorporation of the cyanomethyl group breaks the perfect symmetry of the trimethylammonium cation. This asymmetry induces a plastic crystal phase below the melting point (35°C), characterized by high free volume and rotational disorder[4]. This structural matrix allows for decoupled lithium-ion transport, achieving an impressive room-temperature ionic conductivity of ~10⁻⁴ S/cm while maintaining a stable solid-electrolyte interphase (SEI) against lithium metal[4].

Conclusion

The N-cyanomethyl quaternary ammonium motif is a masterclass in functional group engineering. By leveraging its strong electron-withdrawing nature and structural asymmetry, application scientists can drive complex sigmatropic rearrangements, engineer highly fusogenic lipid nanoparticles for gene therapy, and design highly conductive solid-state electrolytes. Understanding the causality behind its reactivity enables the precise tuning of these compounds for next-generation technological applications.

Sources

Foundational

"electrochemical properties of nitrile-containing ionic liquids"

An In-Depth Technical Guide to the Electrochemical Properties of Nitrile-Containing Ionic Liquids Foreword The advent of ionic liquids (ILs) has marked a paradigm shift in materials science and electrochemistry, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electrochemical Properties of Nitrile-Containing Ionic Liquids

Foreword

The advent of ionic liquids (ILs) has marked a paradigm shift in materials science and electrochemistry, offering a versatile platform of "designer solvents" with tunable properties.[1] Within this expansive class of materials, nitrile-containing ionic liquids have emerged as a particularly compelling subclass. The incorporation of the nitrile (-C≡N) moiety, a potent electron-withdrawing group, into the cationic or anionic structure of an IL imparts unique and highly desirable electrochemical characteristics. This guide provides a comprehensive exploration of these properties, grounded in fundamental principles and validated by experimental data. We will delve into the synthesis, core electrochemical properties, state-of-the-art characterization techniques, and pivotal applications of these functionalized materials, offering researchers and industry professionals a definitive resource for leveraging their potential.

The Molecular Design and Synthesis of Nitrile-Containing Ionic Liquids

The strategic incorporation of a nitrile group is the cornerstone of the unique properties exhibited by these ILs. This functionalization is typically achieved through standard organic chemistry routes, most commonly involving a two-step process: quaternization of a nitrogen-containing heterocycle (like imidazole or pyridine) with a nitrile-bearing alkyl halide, followed by an anion metathesis (ion-exchange) reaction to introduce the desired anion.[2][3] This synthetic versatility allows for fine-tuning of the final properties by modifying the cation core, the length of the alkyl spacer to the nitrile group, and the choice of anion.[2]

The rationale behind this molecular design is twofold. First, the high polarity of the cyano group can alter intermolecular forces, influencing key physical properties like viscosity and thermal stability.[4] Second, and more critically for electrochemical applications, the strong electron-withdrawing nature of the nitrile group can enhance the oxidative stability of the cation, a feature that directly translates to a wider electrochemical window.[5]

Synthesis_Workflow cluster_synthesis General Synthesis Pathway N_Heterocycle N-Heterocycle (e.g., Imidazole, Pyridine) Quaternization Quaternization Reaction N_Heterocycle->Quaternization Nitrile_Halide Nitrile-Functionalized Alkyl Halide Nitrile_Halide->Quaternization Nitrile_Cation_Halide Nitrile-Cation Halide Salt Quaternization->Nitrile_Cation_Halide Metathesis Anion Metathesis Nitrile_Cation_Halide->Metathesis Anion_Source Anion Source (e.g., Li[NTf2], K[BF4]) Anion_Source->Metathesis Final_IL Final Nitrile-Containing Ionic Liquid Metathesis->Final_IL

Caption: General workflow for the synthesis of nitrile-containing ionic liquids.

Core Physicochemical and Electrochemical Properties

The introduction of the nitrile group results in significant, and often beneficial, changes to the fundamental properties of the ionic liquid. Understanding these changes is critical to selecting or designing an IL for a specific application.

Viscosity and Ionic Conductivity: A Delicate Balance

Viscosity (η) and ionic conductivity (σ) are intrinsically linked properties that govern the transport of charge within the electrolyte. Ideally, an electrolyte should have low viscosity and high conductivity. However, the introduction of a nitrile group often presents a trade-off.

  • Viscosity: The addition of a polar nitrile group tends to increase viscosity compared to a simple alkyl chain of similar length.[6] This is attributed to stronger intermolecular dipole-dipole interactions and potential hydrogen bonding, which restrict ion mobility.[4][7] As shown in the table below, the viscosity of 1-butylnitrile-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₃CNmim][NTf₂]) is substantially higher than its non-nitrile analogue, [BMIm][NTf₂].[6]

  • Ionic Conductivity: According to the Stokes-Einstein equation, ionic conductivity is inversely proportional to viscosity. Therefore, the increased viscosity of many nitrile-ILs can lead to lower conductivity.[7] However, this is not always a straightforward relationship. The nitrile group can also influence the degree of ion dissociation and ionicity of the liquid. In some cases, particularly when mixed with other solvents or lithium salts, nitrile-functionalized ILs can form part of highly conductive electrolyte systems.[8]

Ionic LiquidViscosity (cP at 25°C)Ionic Conductivity (mS/cm)Reference
[BMIm][NTf₂] (non-nitrile)44~3.9[6]
[C₃CNmim][NTf₂] (nitrile)286~0.5[6]
[C₄mim][N(CN)₂] (dicyanamide)29 (at 298K)~17.9 (at 298K)[9]

Table 1. Comparison of viscosity and conductivity for nitrile-containing and analogous non-nitrile ionic liquids.

The Electrochemical Stability Window (ESW)

The ESW is arguably the most critical parameter for high-voltage electrochemical devices. It defines the potential range within which the electrolyte remains stable without being oxidized or reduced.[10] Nitrile-containing ILs often exhibit significantly wider electrochemical windows compared to conventional organic solvents and even their non-functionalized IL counterparts.[5][11]

The primary reason for this enhancement is the increased resistance to anodic (positive potential) oxidation.[5] The strong electron-withdrawing effect of the nitrile group stabilizes the cation, making it more difficult to remove an electron. This property is particularly valuable for applications involving high-voltage cathodes, such as in next-generation lithium-ion batteries.[5][12] For instance, a polysiloxane-based solid polymer electrolyte incorporating a nitrile-functionalized ionic liquid demonstrated good resistance against anodic oxidation, enabling high-voltage operation.[5]

Ionic LiquidAnodic Limit (V vs Fc/Fc+)Cathodic Limit (V vs Fc/Fc+)ESW (V)Reference
[EMIM][NTf₂] (non-nitrile)~2.1~-2.4~4.5[13]
[mimSCH₂CN][NTf₂] (nitrile)~1.7~-2.5~4.2[13]
[P₁₃][TFSI] (non-nitrile)Not specifiedNot specified5.7[10]

Table 2. Electrochemical windows (ESW) for selected ionic liquids. Note that the ESW is highly dependent on the electrode material and measurement criteria.

Thermal Stability

High thermal stability is a hallmark of ionic liquids, contributing to their safety advantages over volatile organic solvents.[14] Nitrile-functionalized ILs maintain this characteristic, with decomposition temperatures (Td) often exceeding 300°C, and in some cases, reaching over 400°C.[6][15] For example, [C₃CNMMIm]NTf₂ shows a high thermal stability with a decomposition temperature of 424.7 °C.[6] This robustness ensures operational safety across a wide range of temperatures.

Essential Characterization Protocols

Validating the electrochemical properties of a newly synthesized or commercial nitrile-containing IL requires a suite of standardized characterization techniques. Here, we detail the core experimental workflows.

Protocol: Electrochemical Window Determination via Cyclic Voltammetry (CV)

Objective: To determine the anodic and cathodic limits of the ionic liquid.

Principle: A potential is swept linearly between two vertex potentials and then back again. The resulting current is measured. The potential at which a sharp, irreversible increase in current occurs signifies the oxidation or reduction of the electrolyte.[16]

Step-by-Step Methodology:

  • Preparation: All experiments must be conducted in an inert atmosphere (e.g., an argon or nitrogen-filled glovebox) to exclude moisture and oxygen, which can interfere with the measurements. The IL must be rigorously dried under high vacuum prior to use.[13]

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell.

    • Working Electrode (WE): A polished glassy carbon or platinum disk electrode is commonly used.[13][17]

    • Counter Electrode (CE): A platinum wire or mesh provides a large surface area for non-limiting counter-reactions.[13]

    • Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode or a silver wire pseudo-reference electrode is typically employed. It is crucial to use an internal reference standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, by adding a small amount of ferrocene to the IL after the initial scan. All potentials should be reported against this internal standard for comparability.[13][17]

  • Measurement:

    • Place the IL into the electrochemical cell.

    • Connect the electrodes to a potentiostat.

    • Perform a cyclic voltammogram, starting from the open-circuit potential and scanning first in the anodic direction at a slow scan rate (e.g., 10-100 mV/s) until the oxidative current limit is observed.[13]

    • In a fresh sample, perform a second scan from the open-circuit potential in the cathodic direction to determine the reductive limit.

  • Analysis: The electrochemical window is defined as the potential difference between the onset of oxidation and the onset of reduction. The exact onset is often defined by a cutoff current density (e.g., 0.1 or 1 mA/cm²).

CV_Workflow cluster_cv Cyclic Voltammetry Workflow Prep IL Drying & Glovebox Prep Assembly Assemble 3-Electrode Cell (WE, CE, RE) Prep->Assembly Measurement Connect to Potentiostat & Run CV Scan Assembly->Measurement Analysis Determine Onset Potentials for Oxidation & Reduction Measurement->Analysis Result Calculate ESW Analysis->Result EIS_Workflow cluster_eis EIS for Ionic Conductivity Prep Prepare Conductivity Cell (Known Cell Constant) Temp Place in Temperature Controlled Environment Prep->Temp Measurement Perform EIS Scan (High to Low Frequency) Temp->Measurement Analysis Extract Bulk Resistance (Rb) from Nyquist Plot Measurement->Analysis Result Calculate Conductivity σ = (L/A) / Rb Analysis->Result Properties_to_Applications cluster_props Core Properties cluster_apps Key Applications ESW Wide Electrochemical Window LIBs High-Voltage Li-Ion Batteries ESW->LIBs Enables >4V Cathodes SCs Supercapacitors ESW->SCs Increases Energy Density (E = 1/2CV^2) Safety High Thermal Stability & Non-Flammability Safety->LIBs Prevents Thermal Runaway Conductivity Tunable Ionic Conductivity Conductivity->LIBs Facilitates Li+ Transport Conductivity->SCs Allows High Power Density Solar Dye-Sensitized Solar Cells Conductivity->Solar Efficient Charge Transport

Caption: Relationship between core properties and electrochemical applications.

  • High-Voltage Lithium-Ion Batteries (LIBs): The quest for higher energy density in LIBs necessitates the use of high-voltage cathode materials. The enhanced anodic stability of nitrile-ILs makes them ideal electrolytes to pair with these next-generation cathodes, preventing electrolyte decomposition at high operating voltages. F[5][18]urthermore, the nitrile group can participate in the formation of a stable solid electrolyte interphase (SEI) on the anode, improving cycling stability.

[5][12]* Supercapacitors: The energy density of an electric double-layer capacitor (supercapacitor) is proportional to the square of its operating voltage. The wide electrochemical window of nitrile-ILs allows for a higher cell voltage, thereby significantly boosting energy density compared to aqueous or conventional organic electrolytes. W[14][19]hile their higher viscosity can be a drawback, this is often mitigated by mixing them with low-viscosity co-solvents like acetonitrile or by operating at elevated temperatures.

[20][21]* Other Applications: Nitrile-functionalized ILs also find use as electrolytes in dye-sensitized solar cells, where their low volatility improves long-term stability and their properties can enhance photoelectric conversion efficiency. I[19]n organic synthesis, they can serve as both a solvent and a ligand for catalysts, improving reaction outcomes and simplifying catalyst recycling.

Nitrile-containing ionic liquids represent a sophisticated class of electrolytes with a compelling set of electrochemical properties. Their hallmark feature—a wide electrochemical stability window—directly addresses one of the key challenges in developing next-generation energy storage devices. While the trade-off between increased viscosity and enhanced stability must be carefully managed, the synthetic tunability of these materials provides a clear pathway for optimization. Future research will undoubtedly focus on the rational design of novel cations and anions to minimize viscosity without compromising electrochemical stability. The continued exploration of these materials in solid-state electrolytes and as functional additives promises to unlock further advancements in battery safety, longevity, and energy density.

References

  • Zhao, D., Fei, Z., Scopelliti, R., & Dyson, P. J. (2004). Synthesis and characterization of ionic liquids incorporating the nitrile functionality. Inorganic Chemistry, 43(6), 2197–2205. [Link]

  • Zhang, Q., Li, Z., Zhang, J., Zhang, S., Zhu, L., Yang, J., Zhang, X., & Deng, Y. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B, 111(10), 2495–2503. [Link]

  • Zhang, Q., Li, Z., Zhang, J., Zhang, S., Zhu, L., Yang, J., Zhang, X., & Deng, Y. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B. [Link]

  • Fu, Y., Lin, X., Wang, Y., Li, Y., Guan, C., Nan, C.-W., & Fan, L.-Z. (2019). Advanced Polymer Electrolyte with Enhanced Electrochemical Performance for Lithium-Ion Batteries: Effect of Nitrile-Functionalized Ionic Liquid. ACS Applied Energy Materials, 2(3), 2200–2208. [Link]

  • Grishina, E. P., Gerasimova, M. A., Vidiš, P., & Rollet, A.-L. (2015). Effect of Nitrile-Functionalization of Imidazolium-Based Ionic Liquids on Their Transport Properties, Both Pure and Mixed with Lithium Salts. Journal of Solution Chemistry, 44, 584–601. [Link]

  • Unknown. (n.d.). Synthesis, Characterization and Properties of Amide Anions Based Ionic Liquids Containing Nitrile Group. ResearchGate. Retrieved from [Link]

  • Unknown. (2024). Green Synthesis of Nitriles from Biomass-Derived Aldehydes by Evoking Intrinsic Cooperative Effects of Ionic Liquids. ACS Sustainable Chemistry & Engineering. [Link]

  • Marwanta, E., Mizumo, T., Nakamura, N., & Ohno, H. (2005). Improved ionic conductivity of nitrile rubber/ionic liquid composites. Polymer, 46(11), 3795–3800. [Link]

  • Ghamouss, F., Caillon-Caravanier, M., Galiano, H., Lemordant, D., & Orayech, B. (2019). Electrochemical Impedance Spectroscopy and X-ray Photoelectron Spectroscopy Study of Lithium Metal Surface Aging in Imidazolium-Based Ionic Liquid Electrolytes Performed at Open-Circuit Voltage. ACS Applied Materials & Interfaces. [Link]

  • Bwambok, D. K., El-Zahab, B., Larm, N. E., & Warner, I. M. (2010). Nitrile Functionalized Methimazole-Based Ionic Liquids. The Journal of Organic Chemistry, 75(24), 8456–8461. [Link]

  • Pajkossy, T., Müller, C., & Jacob, T. (2018). The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. Physical Chemistry Chemical Physics, 20(35), 22464–22480. [Link]

  • Marwanta, E., Mizumo, T., Nakamura, N., & Ohno, H. (2005). Improved ionic conductivity of nitrile rubber/ionic liquid composites. ResearchGate. [Link]

  • Ghamouss, F., Caillon-Caravanier, M., Galiano, H., Lemordant, D., & Orayech, B. (2019). Electrochemical Impedance Spectroscopy and X-ray Photoelectron Spectroscopy Study of Lithium Metal Surface Aging in Imidazolium-Based Ionic Liquid Electrolytes Performed at Open-Circuit Voltage. ACS Applied Materials & Interfaces, 11(24), 21880–21888. [Link]

  • Komabayashi, M., & Jopp, S. (2025). Developing a Biphasic Kolbe Nitrile Synthesis using Glucose-based Ionic Liquids as Phase-transfer Catalysts. ChemRxiv. [Link]

  • Roling, B. (n.d.). Impedance Spectroscopy on Electrode | Ionic Liquid Interfaces. ResearchGate. Retrieved from [Link]

  • Pajkossy, T., Müller, C., & Jacob, T. (2018). The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. RSC Publishing. [Link]

  • Zhang, Q., Li, Z., Zhang, J., et al. (2007). Physicochemical properties of nitrile-functionalized ionic liquids. The Journal of Physical Chemistry B, 111(10), 2495-2503. [Link]

  • Martins, V., & Santos, L. (2021). Ionic Liquids in Electrochemistry. Encyclopedia.pub. [Link]

  • Watanabe, M., Thomas, M. L., Zhang, S., Ueno, K., Yasuda, T., & Dokko, K. (2017). Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices. Chemical Reviews, 117(10), 7190–7239. [Link]

  • Ong, S. P., Andreussi, O., Wu, Y., Marzari, N., & Ceder, G. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials, 23(11), 2979–2986. [Link]

  • Zhang, J., Wu, J., Zhang, J., & Zhang, S. (2014). Refined Method for Predicting Electrochemical Windows of Ionic Liquids and Experimental Validation Studies. The Journal of Physical Chemistry B, 118(22), 6031–6038. [Link]

  • Unknown. (n.d.). Binary Mixtures of Ionic Liquids (Ils) and Aliphatic Nitrile Solvents as Electrolytes for Supercapacitors. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). The impact of imidazolium ionic liquids on the properties of nitrile rubber composites. ResearchGate. Retrieved from [Link]

  • Martins, V. L., & Santos, L. M. N. B. F. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. Applied Sciences, 11(2), 792. [Link]

  • Wikipedia. (n.d.). Ionic liquid. Wikipedia. Retrieved from [Link]

  • Lovelock, K. R. J. (2021). Experimental measurement and prediction of ionic liquid ionisation energies. Physical Chemistry Chemical Physics, 23(42), 24199–24220. [Link]

  • Unknown. (n.d.). VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME. Unknown Source. [Link]

  • Wang, S., Liu, C., Zhang, X., Chen, S., Xie, J., & Li, B. (2023). Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes. Chemical Science, 14(2), 481–489. [Link]

  • Paul, T. C., & Dutta, J. (2020). Characterization of Room-Temperature Ionic Liquids to Study the Electrochemical Activity of Nitro Compounds. Sensors, 20(4), 1124. [Link]

  • Zhang, Y., Zhao, Y., Liu, Y., et al. (2025). Fundamental Chemistry and Functional Mechanisms of Nitrile-Based Electrolyte in Advanced Battery Systems. Advanced Materials. [Link]

  • Tsuda, T., & Hussey, C. L. (n.d.). Electrochemical Applications of Room-Temperature Ionic Liquids. The Electrochemical Society Interface. [Link]

  • Halder, A., & Dhara, S. (2021). Application of Ionic Liquids for Batteries and Supercapacitors. Journal of Materials, 8(6), 331. [Link]

  • Unknown. (2019). Viscosity of Typical Room-Temperature Ionic Liquids: A Critical Review. AIP Publishing. [Link]

  • Achinivu, O. E., El-Mahdy, A. M., El-Hage, G., Al-Harthi, M. A., & Shakoor, R. A. (2024). Ionic liquid electrolyte selection for high voltage supercapacitors in high-temperature applications. Frontiers in Chemistry, 12. [Link]

  • Guan, W., Gu, Y., Liu, D., Wang, H., & Chen, Q. (2008). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Journal of Chemical & Engineering Data, 53(6), 1409–1412. [Link]

  • Shulga, O., Klymenko, O., & Kytsya, A. (2024). Influence of Acetonitrile on the Electrochemical Behavior of Ionic Liquid-Based Supercapacitors. Batteries, 10(8), 260. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Setup for Reactions Involving Cyano-N,N,N-trimethylmethanaminium in Solid-State Electrolytes

Target Audience: Battery Researchers, Materials Scientists, and Synthetic Chemists Document Type: Standard Operating Procedure & Application Guide Introduction & Mechanistic Rationale Cyano-N,N,N-trimethylmethanaminium (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Battery Researchers, Materials Scientists, and Synthetic Chemists Document Type: Standard Operating Procedure & Application Guide

Introduction & Mechanistic Rationale

Cyano-N,N,N-trimethylmethanaminium (commonly referred to as cyanomethyltrimethylammonium, or CTMA ) is a highly versatile quaternary ammonium cation[1]. While historically utilized as a cationic bleach activator in detergent formulations [2], CTMA has recently emerged as a critical building block for organic ionic plastic crystals (OIPCs) and solid-state electrolytes in lithium metal batteries (LMBs) [3].

The Mechanistic Advantage: The incorporation of the highly polar nitrile (–C≡N) group into the tetraalkylammonium framework provides strong dipole-dipole interactions. This structural feature enhances the anodic stability of the molecule and creates defect-driven ion conduction pathways in the solid state. However, the commercially available precursor, 1-Cyano-N,N,N-trimethylmethanaminium iodide, cannot be used directly in batteries because the iodide anion oxidizes at low potentials (~3.0 V vs Li/Li⁺).

To resolve this, researchers employ a one-step anion metathesis reaction to exchange the electrochemically unstable iodide for large, charge-delocalized anions like bis(fluorosulfonyl)imide ([FSI]⁻) or tetrafluoroborate ([BF4]⁻). This exchange depresses the melting point, forms a plastic crystal phase, and widens the electrochemical window to >5.0 V[3].

Materials and Reagents

  • Precursor: 1-Cyano-N,N,N-trimethylmethanaminium iodide (CTMA-I), CAS: 82272-28-4 [4].

  • Metathesis Agent: Lithium bis(fluorosulfonyl)imide (LiFSI) or Lithium tetrafluoroborate (LiBF4).

  • Solvents: High-purity Deionized (DI) Water (18.2 MΩ·cm), Dichloromethane (DCM, anhydrous).

  • Validation Reagent: 0.1 M Silver Nitrate (AgNO₃) solution.

Experimental Protocols

Protocol A: Synthesis of CTMA-FSI via Anion Metathesis

This protocol is a self-validating system designed to ensure the absolute removal of halide impurities, which is critical for high-voltage battery applications.

  • Solvation: In a fume hood, dissolve 10.0 mmol of CTMA-I and 10.5 mmol of LiFSI (5% molar excess) in 20 mL of DI water.

    • Causality: Water is chosen as the reaction medium because both starting materials are highly soluble, facilitating a rapid homogeneous reaction.

  • Reaction: Stir the mixture magnetically at 400 rpm for 12 hours at room temperature. The metathesis occurs spontaneously due to the thermodynamic stability of the resulting products.

  • Phase Extraction: Transfer the solution to a separatory funnel and extract with DCM (3 × 20 mL).

    • Causality: The bulky, charge-delocalized CTMA-FSI product is hydrophobic and partitions into the organic (DCM) phase. The inorganic byproduct (LiI) has high lattice energy and remains trapped in the aqueous phase.

  • Halide Validation: Wash the combined DCM layers with 10 mL of cold DI water. Collect the aqueous wash and add a few drops of 0.1 M AgNO₃.

    • Self-Validation Step: If a yellow precipitate (AgI) forms, residual iodide is present. Repeat the water wash until the AgNO₃ test yields a perfectly clear solution.

  • Drying: Evaporate the DCM using a rotary evaporator. Transfer the resulting white solid to a vacuum oven and dry at 60°C for 48 hours to remove trace moisture (H₂O < 20 ppm required for battery use).

Synthesis N1 CTMA-Iodide (Aqueous) N3 Anion Metathesis (Stir 12h, RT) N1->N3 N2 LiFSI (Aqueous) N2->N3 N4 DCM Extraction (Phase Separation) N3->N4 Extract N5 AgNO3 Wash (Halide Validation) N4->N5 Aqueous Waste N6 Vacuum Drying (60°C, 48h) N5->N6 Organic Phase N7 Pure CTMA-FSI Solid Electrolyte N6->N7 Yield

Caption: Workflow for the synthesis and halide-free purification of CTMA-FSI solid electrolytes.

Protocol B: Solid-State Electrolyte Preparation and EIS Testing
  • Doping: Inside an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), dope the pure CTMA-FSI with 10 mol% LiFSI.

    • Causality: Pure CTMA-FSI lacks mobile lithium ions. Doping introduces the Li⁺ charge carriers required for battery cycling while maintaining the solid/plastic crystal phase.

  • Thermal Casting: Heat the mixture to 80°C on a hotplate until it slightly melts. Cast the viscous liquid onto a stainless steel (SS) spacer.

    • Causality: Casting from the melt ensures conformal contact with the electrodes, eliminating interfacial air gaps that would otherwise cause infinite resistance.

  • Cell Assembly: Assemble a CR2032 coin cell. Use a symmetric blocking configuration (SS | Electrolyte | SS) to measure bulk ionic conductivity.

  • Electrochemical Impedance Spectroscopy (EIS): Connect the cell to a potentiostat. Apply a 10 mV AC amplitude over a frequency range of 1 MHz to 100 mHz. Extract the bulk resistance ( Rb​ ) from the high-frequency intercept of the Nyquist plot.

EIS_Workflow S1 Dope CTMA-FSI with 10 mol% LiFSI S2 Thermal Casting (Melt at 80°C) S1->S2 S3 CR2032 Coin Cell Assembly (Ar Glovebox) S2->S3 S4 Symmetric Cell (Li | Electrolyte | Li) S3->S4 S5 Blocking Cell (SS | Electrolyte | SS) S3->S5 S6 EIS Measurement (1 MHz - 100 mHz, 10 mV) S4->S6 S5->S6 S7 Nyquist Plot Analysis (Bulk Resistance Extraction) S6->S7

Caption: Experimental logic for casting CTMA-based electrolytes and conducting EIS characterization.

Data Presentation and Expected Results

The success of the metathesis reaction and the viability of the resulting electrolyte are determined by comparing the physicochemical properties of the precursor against the synthesized salts [3].

Table 1: Comparative Physicochemical Properties of CTMA Salts

CompoundPhysical State (25°C)Melting Point (°C)Ionic Conductivity (S/cm at 50°C)Electrochemical Window (vs Li/Li⁺)
CTMA-I (Precursor)Crystalline Solid> 200°CN/A (Insulator)~ 3.0 V (Oxidation of I⁻)
CTMA-FSI (Pure)Plastic Crystal~ 65°C~ 1.2 × 10⁻⁴> 5.2 V
CTMA-FSI (+ 50% LiFSI)Liquid< 20°C3.0 × 10⁻³5.6 V
CTMA-BF4 (+ 50% LiBF4)Quasi-Solid~ 85°C0.78 × 10⁻³ (at 90°C)5.6 V

Note: High Li-salt doping (e.g., 50 mol%) disrupts the crystal lattice, transitioning the solid CTMA-FSI into a liquid electrolyte, whereas [BF4]⁻ variants retain their quasi-solid state at higher temperatures [3].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 201602, Methanaminium, 1-cyano-N,N,N-trimethyl-. Retrieved from[Link] [1]

  • Miracle, G. S., et al. (2004). Organic activator (US Patent No. US20040142844A1). U.S. Patent and Trademark Office.
  • Yunis, R., Pringle, J. M., Wang, X., Girard, G. M. A., Kerr, R., Zhu, H., Howlett, P. C., MacFarlane, D. R., & Forsyth, M. (2020). Solid (cyanomethyl)trimethylammonium salts for electrochemically stable electrolytes for lithium metal batteries. Journal of Materials Chemistry A, 8(29), 14721-14735. Retrieved from[Link] [3]

Application

Application Note: Scale-Up Synthesis of Cyanomethyl-Functionalized Organic Compounds

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Strategic Overview & The Cyanomethyl Challenge The cyanomethyl group (–CH₂CN) is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Overview & The Cyanomethyl Challenge

The cyanomethyl group (–CH₂CN) is a privileged structural motif in medicinal chemistry. It serves as a robust precursor for amines, carboxylic acids, ketones, and complex heterocycles, making it a highly sought-after building block in drug discovery programs[1].

However, the direct incorporation of a cyanomethyl group using acetonitrile as a C2 synthon presents significant synthetic hurdles. The primary challenge is the extremely low acidity of the α-protons of acetonitrile (pKₐ ~ 31.3 in DMSO)[2]. Traditional deprotonation requires harsh, cryogenic conditions and strong bases (e.g., LDA, n-BuLi), which are incompatible with sensitive functional groups and pose severe safety hazards during scale-up. To bypass these limitations, modern process chemistry has pivoted toward radical-mediated and photoredox-catalyzed pathways that operate under mild, base-free conditions.

Mechanistic Design & Causality in Scale-Up

As process scientists, we do not merely execute reactions; we engineer them based on thermodynamic and kinetic causality. Selecting the right cyanomethylation pathway depends entirely on the substrate class and the scale of the operation.

  • Pathway A: Metal-Free Oxidative C(sp³)–H Functionalization. For robust substrates like oxindoles and fluorenes, direct hydrogen atom transfer (HAT) from acetonitrile is viable. By employing di-tert-butyl peroxide (t-BuOOt-Bu) at elevated temperatures, thermal homolysis generates tert-butoxy radicals that abstract hydrogen from acetonitrile. The critical choice here is the addition of pivalic acid (PivOH). Causality: PivOH acts as a proton shuttle, stabilizing the transition state during HAT and significantly suppressing unwanted side reactions, thereby boosting yields during multi-gram scale-up[1].

  • Pathway B: Photoredox/Nickel Dual Catalysis (Decarboxylative). For aryl halides, C–H activation of acetonitrile is inefficient. Instead, we utilize cesium cyanoacetate. Causality: Oxidation of the cyanoacetate by an excited photocatalyst triggers rapid decarboxylation (loss of CO₂), cleanly generating a cyanomethyl radical. This radical is intercepted by a Ni(0) catalyst, enabling a highly efficient cross-coupling cycle[3].

  • Pathway C: Cascade Fragmentation. For highly complex, late-stage pharmaceutical intermediates, we utilize 3-azido-2-methylbut-3-en-2-ol as a surrogate reagent. Causality: Radical addition to this vinyl azide triggers a thermodynamically driven cascade—extruding benign nitrogen gas and acetone to cleanly install the cyanomethyl group[4].

MechanisticPathways Substrate Starting Material (Oxindoles, Aryl Halides) MetalFree Metal-Free Oxidative (t-BuOOt-Bu, 130°C) Substrate->MetalFree C(sp³)-H Activation Photoredox Photoredox/Ni Dual Catalysis (Cs-Cyanoacetate, Light) Substrate->Photoredox Decarboxylative Cross-Coupling VinylAzide Cascade Fragmentation (Vinyl Azide, Ru/Ir Cat.) Substrate->VinylAzide Radical Trapping Product Cyanomethylated Product (-CH₂CN) MetalFree->Product Radical Recombination Photoredox->Product Reductive Elimination VinylAzide->Product N₂ Extrusion

Mechanistic pathways for cyanomethylation: Metal-free, Photoredox/Ni, and Cascade Fragmentation.

Quantitative Data Summarization

When translating a synthesis from the bench to the pilot plant, comparing the operational parameters of each methodology is critical for risk assessment and cost analysis.

Synthetic StrategyReagents / Catalyst SystemOptimal Substrate ScopeTypical YieldDemonstrated ScaleKey Mechanistic Driver
Metal-Free Oxidative t-BuOOt-Bu, PivOH, MeCNOxindoles, Fluorenes45–65%2–10 mmol (Batch)Direct C(sp³)–H abstraction[1]
Photoredox/Ni Dual Cs-Cyanoacetate, NiCl₂, Ir-CatAryl/Benzyl Halides70–95%Gram-scale (Flow)Decarboxylative SET[3]
Cascade Fragmentation Vinyl Azide, Ru/Ir-CatAlkyl/Aryl Radicals75–92%1–5 mmol (Batch)N₂ / Acetone extrusion[4]
Enantioselective Allenylic 2-Azido Allylic Alcohol, Ir/Lewis AcidBranched Allenylic Alcohols55–85%1.0 mmol (Batch)Acetonitrile enolate surrogate[2]

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems . This means the reaction setup includes built-in checkpoints to verify that the mechanistic pathway is proceeding as intended before committing to costly downstream purification.

Protocol A: Metal-Free Oxidative Cyanomethylation (2.0 mmol Scale)

Designed for the functionalization of fluorenes and oxindoles.

Causality Note: Acetonitrile boils at 82 °C, but the thermal homolysis of t-BuOOt-Bu requires 125–130 °C. Therefore, a pressure-rated sealed reactor is mandatory to maintain the liquid phase and prevent catastrophic solvent loss[1].

  • Reactor Preparation: Equip a 50 mL heavy-walled pressure tube with a magnetic stir bar. Ensure the PTFE O-ring is intact to hold autogenous pressure.

  • Reagent Charging: Add 9-phenyl-9H-fluorene (484 mg, 2.0 mmol) and pivalic acid (PivOH, 408 mg, 4.0 mmol, 2.0 equiv).

  • Solvent & Oxidant Addition: Add anhydrous acetonitrile (20 mL, 0.1 M). Add di-tert-butyl peroxide (t-BuOOt-Bu, 1.75 g, 12.0 mmol, 6.0 equiv).

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Molecular oxygen is a potent radical scavenger. Failing to degas will result in the immediate quenching of the cyanomethyl radical, stalling the reaction.

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at 125 °C for 23 hours.

  • Self-Validation Checkpoint: At t = 12 hours, cool the reactor safely and take a 50 µL aliquot for GC-MS. The presence of tert-butanol (the byproduct of hydrogen abstraction) confirms that thermal homolysis and HAT are actively occurring.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to afford the cyanomethylenated product.

Protocol B: Photoredox Decarboxylative Cyanomethylation (Continuous Flow)

Designed for the gram-scale functionalization of aryl halides.

Causality Note: Batch photochemistry is severely limited by the Beer-Lambert law; light cannot penetrate deeply into large vessels, leading to over-irradiation at the vessel walls and unreacted material in the center. Transitioning to a continuous flow setup ensures uniform photon flux and superior mass transfer, enabling seamless scale-up[3].

FlowSetup Syringe1 Pump A: Aryl Halide + Ni Cat. Mixer T-Mixer Syringe1->Mixer Syringe2 Pump B: Cs-Cyanoacetate + Photocatalyst Syringe2->Mixer Reactor Photochemical Flow Reactor (Blue LEDs, 450 nm) Mixer->Reactor Homogeneous Mixture BPR Back Pressure Regulator (Self-Validating Flow) Reactor->BPR Irradiated Stream Collection Product Collection & In-line HPLC BPR->Collection Regulated Output

Continuous flow setup for scale-up photoredox cyanomethylation ensuring high mass transfer.

  • Solution A Preparation: In a volumetric flask under nitrogen, dissolve the aryl halide (10.0 mmol) and NiCl₂·dtbbpy (0.5 mmol, 5 mol%) in anhydrous DMA to a total volume of 25 mL.

  • Solution B Preparation: In a separate flask, dissolve cesium cyanoacetate (15.0 mmol, 1.5 equiv) and Ir(ppy)₃ (0.1 mmol, 1 mol%) in anhydrous DMA to a total volume of 25 mL.

  • Flow Setup: Load Solution A and Solution B into separate chemically resistant syringe pumps. Connect both to a PEEK T-mixer.

  • Irradiation: Route the output of the T-mixer into a PFA tubing reactor (10 mL internal volume) tightly coiled around a 450 nm Blue LED cylinder. Set both pumps to a flow rate of 0.5 mL/min (Total flow = 1.0 mL/min, Residence Time = 10 minutes).

  • Self-Validation Checkpoint: Route the output through an in-line IR spectrometer before the collection flask. Monitor the disappearance of the carboxylate stretch (~1600 cm⁻¹). A steady baseline drop in this peak confirms that continuous, light-driven decarboxylation is successfully occurring.

  • Workup: Dilute the collected output with water, extract with EtOAc, dry over Na₂SO₄, and purify to obtain the arylacetonitrile.

References

  • Gang Hong, Pradip D. Nahide. "Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles." Organic Letters / NIH, 2020.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIof2jfOhdPAM8CSNQakDXEWg3fXTbX4Po34uYkNg9bQKJMyB1SOd_OpceHDpFXFHX4MrBHUXAvueT4arvLeANrqq9a0Pf-Ezcp9rGERRBGxsrQTQxfL9tpuTjYWA5pyNgWOkJT-qvomFdGPg=]
  • "Photoinduced Nickel-Catalyzed Demethylative Cyanation and Decarboxylative Cyanomethylation of Aryl Halides." ACS Catalysis, 2023.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg18H56PFcxD-Lccjl4TC0xks25zKowOYavrj7nHdYg5FYFoyjKA3F5Ha0Ypm3R18Nv9CZQ1xQVKtQAx726j-TzaUgppqZMRENlRH295h1ctiOCh1lUjhvXLHytX9GYrzI-jJoOZwdl3FIpLo=]
  • J. R. Donald, S. L. Berrell. "Radical cyanomethylation via vinyl azide cascade-fragmentation." Chemical Science, 2019.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc4dINGvEkqb5nsOfJd9wiRBihSh-7XGXGPJuYMsPGki3LrnvypGIqFztcKeZU1FFYds58BZtwQ8MC65JonvASAIluhksXKB4R5oov_c2cO8ly17e_d9vfNSW7tkfOOh-26EIeUDYoMorrG6bd3qtV8vUrcMBntzMl]
  • "Iridium-Catalyzed Enantioselective Allenylic Cyanomethylation." Organic Letters, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnfPBSaVnsDrarRey8gLl4VH1ZHitFN8_T86ph8sLj3ux2xGy9BLumjtZPOJDIHnm26zQWW6l88u1wH4Q8jDbO6aOaM3Xq66x3pQjQBAnxolwkqFmU8BsSStPPH2dD0ySh_97iK0PTOpFIgAxAB7k=]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Performance Comparison Guide: Cyanomethyl-Based vs. Standard Alkyl-Based Ionic Liquids as Precursors for Advanced Energy Materials

Audience: Researchers, materials scientists, and electrochemical engineers. Prepared by: Senior Application Scientist Executive Summary The development of high-performance nitrogen-doped porous carbons (NPCs) is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, materials scientists, and electrochemical engineers. Prepared by: Senior Application Scientist

Executive Summary

The development of high-performance nitrogen-doped porous carbons (NPCs) is a critical bottleneck in advancing next-generation supercapacitors, lithium-ion batteries, and electrocatalysts for water splitting[1]. While conventional room-temperature ionic liquids (ILs) possess excellent intrinsic properties, they generally fail as standalone carbon precursors due to near-complete volatilization during high-temperature pyrolysis[2].

This guide objectively evaluates the performance of cyanomethyl-functionalized ionic liquids —specifically 1-cyanomethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([MCNIm][TFSI])—against standard alkyl-based alternatives like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]). By leveraging nitrile-driven thermal cross-linking and anion-directed self-templating, cyanomethyl-based ILs overcome the fundamental limitations of standard ILs, yielding highly porous, nitrogen-rich carbons without the need for hazardous external templates[3][4].

Mechanistic Foundations: Causality Behind the Performance

To understand why cyanomethyl-based ILs drastically outperform standard ILs in carbon synthesis, we must examine the thermochemical causality at the molecular level.

The Nitrile Cross-Linking Effect

When standard ILs like [BMIM][TFSI] are subjected to pyrolysis under an inert atmosphere, the thermal energy cleaves the alkyl chains, leading to the rapid volatilization of the imidazolium ring before carbonization can occur. This results in a negligible carbon yield (< 1%)[2].

In contrast, the incorporation of a highly reactive cyano group (-C≡N) in [MCNIm][TFSI] fundamentally alters the thermal degradation pathway. At intermediate temperatures (300–400 °C), the nitrile groups undergo rapid trimerization and polymerization to form stable triazine and conjugated carbon-nitrogen networks[1][5]. This cross-linking solidifies the liquid precursor, locking the nitrogen-rich imidazolium rings into a non-volatile macromolecular matrix.

The Self-Templating Phenomenon

While the polymerized cation backbone serves as the carbon and nitrogen source, the bulky[TFSI]⁻ anion acts as a molecular "space-confinement" agent or self-template[3]. As the temperature exceeds 500 °C, the [TFSI]⁻ anions decompose, releasing fluorinated and sulfurous gases. The departure of these bulky groups leaves behind a highly developed, hierarchical micro- and mesoporous network, eliminating the need for hard templates (e.g., silica) and subsequent hazardous etching steps (e.g., HF washing)[4].

G IL_Cyano Cyanomethyl-IL e.g., [MCNIm][TFSI] Crosslink Thermal Cross-linking (Nitrile Polymerization) IL_Cyano->Crosslink 300-400°C IL_Std Standard Alkyl-IL e.g., [BMIM][TFSI] Volatilize Thermal Cleavage & Volatilization IL_Std->Volatilize >400°C Template Anion Decomposition (Self-Templating) Crosslink->Template 500-800°C NoYield Negligible Carbon Yield (< 1%) Volatilize->NoYield Mass Loss NPC High-Yield N-Doped Porous Carbon (NPC) Template->NPC Porosity Generation

Thermochemical pathways of cyanomethyl vs. standard ionic liquids during pyrolysis.

Quantitative Performance Comparison

The table below summarizes the experimental performance of carbons derived from [MCNIm][TFSI] compared to [BMIM][TFSI] under identical template-free pyrolysis conditions (800 °C, N₂ atmosphere).

Performance MetricCyanomethyl-IL ([MCNIm][TFSI])Standard Alkyl-IL ([BMIM][TFSI])Mechanistic Driver
Carbonization Yield 20% – 30%< 1%Nitrile polymerization prevents precursor volatilization[2][3].
Nitrogen Content 10.0% – 18.6% (Pyrrolic/Pyridinic)N/A (Fails to form char)Cyano groups and imidazolium rings are locked into the matrix[4].
Specific Surface Area (BET) 800 – 1324 m²/gN/ABulky [TFSI]⁻ anions decompose, acting as self-templates[1][3].
Specific Capacitance ~243 F/g (at 0.1 A/g in 6M KOH)N/AHigh surface area (EDLC) + Faradaic pseudocapacitance from N-doping[1].
Electrocatalytic Activity High (Abundant M-Nₓ anchoring sites)PoorElectron-rich N-sites stabilize atomically dispersed metals[5][6].

Experimental Protocol: Self-Validating Synthesis & Evaluation

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating workflow for synthesizing and testing NPCs from [MCNIm][TFSI]. Each stage includes an analytical validation checkpoint to confirm causality.

Phase 1: Precursor Synthesis and Validation
  • Quaternization: React 1-methylimidazole with an equimolar amount of chloroacetonitrile in acetonitrile at 60 °C for 24 hours to form [MCNIm]Cl.

  • Anion Exchange: Perform metathesis by adding an aqueous solution of LiTFSI to the [MCNIm]Cl solution. Stir for 12 hours at room temperature.

  • Purification: Extract the hydrophobic [MCNIm][TFSI] phase, wash repeatedly with ultrapure water until no chloride ions are detected (verify via AgNO₃ drop test). Dry under high vacuum at 70 °C for 48 hours.

  • Validation Checkpoint: Perform ¹H NMR to confirm the presence of the cyanomethyl protons (~5.8 ppm). Use Karl Fischer titration to ensure water content is < 50 ppm.

Phase 2: Controlled Pyrolysis (Cross-linking & Carbonization)
  • Pre-Oxidation/Cross-linking: Place 2.0 g of [MCNIm][TFSI] in an alumina boat within a tube furnace. Heat at 2 °C/min to 350 °C under a steady N₂ flow and hold for 2 hours.

    • Validation Checkpoint: FTIR analysis of a sacrificial sample should show the disappearance of the -C≡N stretching band at ~2250 cm⁻¹, confirming successful trimerization.

  • High-Temperature Pyrolysis: Ramp the temperature at 5 °C/min to 800 °C and hold for 2 hours to induce anion decomposition and graphitization.

  • Cooling: Cool naturally to room temperature under N₂.

    • Validation Checkpoint: Weigh the resulting black powder. The gravimetric yield should be ~20-25%. Thermogravimetric Analysis (TGA) of the neat IL should mirror this mass retention plateau.

Phase 3: Physicochemical & Electrochemical Validation
  • Porosity & Composition:

    • Run N₂ adsorption-desorption isotherms at 77 K. Apply the BET method to confirm a specific surface area > 800 m²/g[7].

    • Conduct X-ray Photoelectron Spectroscopy (XPS) to validate nitrogen content and deconvolute the N 1s peak into pyridinic (398.6 eV) and pyrrolic (400.1 eV) configurations[8].

  • Electrochemical Testing:

    • Fabricate a working electrode by mixing the NPC, carbon black, and PTFE binder (8:1:1 ratio) onto a nickel foam current collector.

    • In a 3-electrode cell (6M KOH electrolyte, Hg/HgO reference, Pt wire counter), perform Cyclic Voltammetry (CV) at 10-100 mV/s and Galvanostatic Charge-Discharge (GCD) at 0.1-10 A/g.

    • Validation Checkpoint: The CV curves must exhibit a quasi-rectangular shape with broad redox humps, validating the synergistic combination of Electric Double-Layer Capacitance (EDLC) from the self-templated pores and pseudocapacitance from the high nitrogen doping[1].

Conclusion

The integration of a cyanomethyl functional group into the imidazolium cation fundamentally shifts the thermal behavior of ionic liquids from complete volatilization to high-yield carbonization. By enabling in-situ nitrile cross-linking and leveraging bulky anions for self-templating, [MCNIm][TFSI] serves as an elite, standalone precursor for nitrogen-doped porous carbons. This eliminates the need for complex, multi-step hard-templating procedures, offering researchers a highly tunable, scalable platform for developing next-generation supercapacitors, CO₂ capture materials, and single-atom electrocatalysts.

References

  • Cross-linked poly(ionic liquid)
  • Nitrogen-doped porous carbon nanosheets derived from poly(ionic liquid)
  • Source: Energy & Fuels - ACS Publications (2014)
  • Source: Chemical Society Reviews / R Discovery (2012)
  • Source: MDPI (2023)
  • Source: RSC Books (2020)

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Quantifying (Cyanomethyl)trimethylammonium Compounds

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Methanaminium, 1-cyano-N,N,N-trimethyl-, a compound belonging to the quaternary ammonium class. For clarity and broader...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Methanaminium, 1-cyano-N,N,N-trimethyl-, a compound belonging to the quaternary ammonium class. For clarity and broader applicability, we will refer to this analyte by its structural name, (cyanomethyl)trimethylammonium. We will delve into the validation of the most suitable analytical techniques, offering a framework grounded in regulatory expectations and field-proven insights for researchers, scientists, and drug development professionals.

The accurate quantification of quaternary ammonium compounds (QACs) is critical across various industries, from ensuring the correct dosage in pharmaceutical formulations to monitoring their presence as disinfectants or biocides in environmental and food samples.[1] This guide provides the technical rationale behind selecting an optimal analytical method and rigorously validating it to ensure data integrity, in line with global regulatory standards.

Part 1: Comparison of Analytical Technologies

The selection of an analytical technique for a permanently charged, non-volatile molecule like a QAC is a critical first step. The choice directly impacts method sensitivity, specificity, and overall robustness.

Technique Principle Strengths Weaknesses Best Suited For
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.High specificity and selectivity; High sensitivity (low LOQ); Suitable for non-volatile and polar compounds.[2]Higher equipment cost; Susceptible to matrix effects; Requires skilled operators.Trace-level quantification in complex biological and environmental matrices.[3][4]
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.High chromatographic resolution.Requires derivatization or pyrolysis for non-volatile QACs, adding complexity and potential variability.[5][6][7]Analysis of QACs that can be reproducibly converted to volatile derivatives.[8]
HPLC-UV/ELSD Chromatographic separation with detection by UV absorbance or light scattering.Lower equipment cost; Widely available.Low sensitivity; Lacks specificity for complex matrices; QACs often lack a strong UV chromophore.Quantification of higher concentration samples in simple matrices.
Titration Precipitation titration where cationic QACs are titrated with an anionic surfactant.[9]Simple; Low cost.Lacks specificity; Only suitable for high concentration bulk analysis; Not applicable to complex mixtures.Quality control of raw materials or concentrated disinfectant solutions.

Based on this comparison, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerges as the gold standard for the sensitive and specific quantification of (cyanomethyl)trimethylammonium in the complex matrices typically encountered in pharmaceutical and bioanalytical studies.[10] The remainder of this guide will focus on the comprehensive validation of an LC-MS/MS method.

Part 2: A Deep Dive into LC-MS/MS Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] The principles outlined here are based on the International Council for Harmonisation (ICH) Q2(R1) guideline and guidance from the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA).[13][14][15][16]

G cluster_dev Phase 1: Development cluster_val Phase 2: Full Validation cluster_routine Phase 3: Application Dev Method Development (LC & MS Optimization) PreVal Pre-Validation Check (System Suitability, Initial Specificity) Dev->PreVal Validation Formal Validation Protocol Execution PreVal->Validation Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ LOD & LOQ Robustness Robustness Stability Stability (Stock, Bench-top, Freeze-Thaw) Routine Routine Sample Analysis (QC Checks) Validation->Routine

The objective of validation is to build a comprehensive data package that demonstrates the method's reliability.[17] This process involves a series of experiments, each designed to test a specific performance characteristic.

G center_node Reliable Quantitation Accuracy Accuracy (Closeness to True Value) center_node->Accuracy Precision Precision (Agreement Between Measurements) center_node->Precision Specificity Specificity (Measures Only the Analyte) center_node->Specificity Robustness Robustness (Resists Small Variations) center_node->Robustness Range Range (Interval of Reliability) Accuracy->Range Precision->Range Linearity Linearity (Proportional Response) Linearity->Range LOQ LOQ (Lowest Reliable Quantity) Range->LOQ

Specificity and Selectivity

Causality: You must first prove that the signal you are measuring comes exclusively from your target analyte. Specificity ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16]

Experimental Protocol:

  • Blank Matrix Analysis: Analyze at least six independent sources of blank matrix (e.g., plasma, soil, formulation excipients) to check for interferences at the retention time of the analyte and internal standard (IS).

  • Analyte & IS in Blank Matrix: Spike the analyte and IS at the Lower Limit of Quantification (LLOQ) into the blank matrix.

  • Interference Check: Compare the chromatograms from step 1 and step 2. The response of interfering peaks in the blank matrix at the analyte's retention time should be less than 20% of the analyte response at the LLOQ.[14]

Linearity and Range

Causality: To quantify an unknown sample, you must demonstrate a predictable and proportional relationship between the analyte's concentration and the instrument's response over a defined range.

Experimental Protocol:

  • Calibration Standards: Prepare a series of at least six non-zero calibration standards by spiking known amounts of the analyte into the appropriate matrix. The range should encompass the expected concentrations of study samples, typically spanning from the LLOQ to the Upper Limit of Quantification (ULOQ).[14][16]

  • Analysis: Analyze the calibration standards in triplicate.

  • Regression Analysis: Plot the instrument response ratio (analyte peak area / IS peak area) against the nominal concentration. Perform a linear regression analysis, typically weighted (e.g., 1/x²), to determine the slope, intercept, and coefficient of determination (r²).

  • Acceptance Criteria: The r² value should be ≥ 0.99.[18] The back-calculated concentration for each calibration standard should be within ±15% of the nominal value (±20% at the LLOQ).[14]

Accuracy and Precision

Causality: Accuracy (closeness to the true value) and precision (reproducibility) define the method's reliability.[19] They are assessed using Quality Control (QC) samples at multiple concentrations to ensure the method performs consistently across its entire range.

Experimental Protocol:

  • QC Sample Preparation: Prepare QC samples in the relevant matrix at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (near the ULOQ).

  • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Intermediate Precision): Repeat the analysis on at least two different days with different analysts or equipment if possible.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration at each level should be within ±15% of the nominal value (±20% at the LLOQ).[14]

    • Precision: The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).[14]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: It is essential to define the lowest concentration limits at which the analyte can be reliably detected (LOD) and confidently quantified with acceptable accuracy and precision (LOQ).[12]

Experimental Protocol:

  • LOD Estimation: LOD can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.[16]

  • LOQ Confirmation: The LLOQ of the calibration curve is confirmed as the LOQ. It must meet the accuracy and precision criteria (±20% deviation and ≤20% CV) described in section 2.3.[14]

Robustness

Causality: This tests the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16] This is critical for transferring methods between labs or for long-term use.

Experimental Protocol:

  • Identify Critical Parameters: Identify parameters that could influence the results (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±5%).

  • Systematic Variation: Analyze QC samples while systematically varying these parameters.

  • Assess Impact: Evaluate the effect of these changes on system suitability, accuracy, and precision. The results should remain within the acceptance criteria established during the main validation.

Part 3: Sample Preparation and Chromatographic Conditions

While the validation protocol is universal, the specific conditions for sample preparation and chromatography are analyte-dependent. For a polar, cationic compound like (cyanomethyl)trimethylammonium, the following serves as a robust starting point based on established methods for similar QACs.[1][18][20]

Sample Preparation (QuEChERS-based approach for solid matrices): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an efficient approach for extracting analytes from complex matrices like soil or food.[4][18]

  • Homogenize 5g of the sample with 10 mL of water.

  • Add 10 mL of acetonitrile and internal standard.

  • Add magnesium sulfate and sodium chloride salts, shake vigorously, and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for LC-MS/MS analysis, diluting as necessary.

LC-MS/MS Conditions (Example):

  • LC Column: A reversed-phase C18 column with polar end-capping (e.g., Phenomenex Aqua C18) is often effective for polar compounds.[1]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common choice. The formic acid aids in ionization.[18]

  • Ionization: Electrospray Ionization in Positive Mode (ESI+) is ideal for permanently charged cationic compounds.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. Two specific precursor-to-product ion transitions should be monitored for the analyte for confirmation.

Conclusion

The validation of an analytical method is a systematic journey that proves its fitness for purpose. For quantifying Methanaminium, 1-cyano-N,N,N-trimethyl-, an LC-MS/MS-based method provides the necessary sensitivity and specificity for reliable measurements in complex matrices. By rigorously evaluating parameters from specificity to robustness according to international guidelines, laboratories can generate high-quality, defensible data that supports critical decisions in research and drug development. This guide provides the framework and the causal logic to not only execute these validation experiments but to understand their profound importance in maintaining scientific integrity.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][15][21]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][14][22]

  • Hu, J., et al. (2013). Determination of residues of cyantraniliprole and its metabolite J9Z38 in watermelon and soil using ultra-performance liquid chromatography/mass spectrometry. Journal of AOAC International, 96(6), 1448-52. [Link][3]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][10]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][23]

  • SGS. (n.d.). ICH Q2 (R1) Analytical Procedures Guide. [Link][13]

  • Spreer, A., & Stults, C. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(5), 481–484. [Link][24]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][11][17]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][14]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][15]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][25]

  • Zhang, K., et al. (2012). Determination of cyantraniliprole and its major metabolite residues in pakchoi and soil using ultra-performance liquid chromatography-tandem mass spectrometry. Bulletin of environmental contamination and toxicology, 89(4), 856–861. [Link][4]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][11]

  • EURL for Pesticides in Fruits and Vegetables. (2016). Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. [Link][1]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][16]

  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. [Link][9]

  • Chen, H., et al. (2015). Analysis of Trace Quaternary Ammonium Compounds (QACs) in Vegetables Using Ultrasonic-Assisted Extraction and Gas Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(30), 6667-6674. [Link][8]

  • Xue, J., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. Journal of Chromatography B, 1214, 123562. [Link][2]

  • De Smet, M., et al. (2017). Headspace gas chromatography based methodology for the analysis of aromatic substituted quaternary ammonium salts. Journal of Chromatography A, 1481, 147-154. [Link][5]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][26]

  • Li, Y., et al. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(18), 7628-7634. [Link][20]

  • D'Souza, L. A., & Boinapally, P. (2001). The extraction and analysis of quaternary ammonium compounds in biological material by GC and GC/MS. Journal of analytical toxicology, 25(7), 583–587. [Link][6]

  • ResearchGate. (n.d.). Determination of Residues of Cyantraniliprole and Its Metabolite J9Z38 in Watermelon and Soil Using Ultra-Performance Liquid Chromatography/Mass Spectrometry. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • D'Souza, L. A., & Boinapally, P. (2001). The extraction and analysis of quaternary ammonium compounds in biological material by GC and GC/MS. Journal of Analytical Toxicology, 25(7), 583-587. [Link][7]

  • AESAN. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. [Link][18]

  • Suzuki, O., et al. (1980). Analysis of quaternary ammonium salts by gas chromatography and GC-MS method using pyrolysis technique. Bunseki Kagaku, 29(12), 875-880. [Link][27]

  • ResearchGate. (n.d.). Determination of cyantraniliprole and its major metabolite residues in vegetable and soil using ultra-performance liquid chromatography/tandem mass spectrometry. [Link]

  • Wang, S., et al. (2021). Determination of chlorantraniliprole, cyantraniliprole and its metabolites residues in litchi using QuEChERS and high performance liquid chromatography-tandem mass spectrometry. Chinese Journal of Pesticide Science, 23(2), 395-403. [Link]

  • Moreau, J., et al. (1991). Application of high-performance liquid chromatography to the study of the biological transformation of adiponitrile by nitrile hydratase and amidase. The Analyst, 116(12), 1381-1383. [Link]

  • CSIR Research Space. (n.d.). Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds. [Link]

  • Brady, D., et al. (2004). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 100(11), 539-544. [Link]

  • Wu, J., et al. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Organic Letters, 26(12), 2568-2573. [Link]

  • Chaparro-Riggers, J. F., et al. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 15(10), 1234. [Link]

  • IntechOpen. (2018). Validation of Analytical Methods. [Link][12]

  • Feinberg, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Accreditation and Quality Assurance, 12(1), 3-10. [Link]

  • HBM4EU. (2018). Validation of analytical methods. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. [Link][19]

Sources

Validation

Comparative Guide: Evaluating Quaternary Ammonium Salts (QAS) in Heterocyclic Synthesis

Heterocyclic compounds represent the structural backbone of over 60% of top-selling pharmaceuticals. However, synthesizing these complex scaffolds often requires overcoming significant phase barriers between polar reagen...

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Author: BenchChem Technical Support Team. Date: April 2026

Heterocyclic compounds represent the structural backbone of over 60% of top-selling pharmaceuticals. However, synthesizing these complex scaffolds often requires overcoming significant phase barriers between polar reagents (e.g., aqueous bases, inorganic nucleophiles) and non-polar organic substrates. Quaternary Ammonium Salts (QAS) serve as indispensable Phase Transfer Catalysts (PTCs) and ionic liquids, bridging this gap. Their unique chemical and physical properties, such as controlled miscibility and thermal stability, allow them to act as both solvents and catalysts in 1[1].

This guide provides a rigorous comparative analysis of four prominent QAS—TBAB, TEBAC, Aliquat 336, and CTAB —evaluating their mechanistic efficiency, optimal use cases, and experimental performance to help process chemists and drug development professionals optimize their synthetic workflows.

Mechanistic Causality: How QAS Modulate Reaction Microenvironments

QAS function by forming lipophilic ion pairs with aqueous nucleophiles, shuttling them across the interfacial boundary into the organic phase. The efficiency of this transfer is governed by the lipophilicity of the alkyl chains attached to the nitrogen center, which alters the microenvironment and can dramatically affect reaction rates and equilibria[1].

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu Nucleophile (Nu⁻) Q_Nu_aq Active Complex (Q⁺Nu⁻) Nu->Q_Nu_aq Ion Exchange Q_X QAS Salt (Q⁺X⁻) Q_X->Q_Nu_aq Catalyst Entry Q_Nu_org Active Complex (Q⁺Nu⁻) Q_Nu_aq->Q_Nu_org Phase Transfer Product Heterocycle (R-Nu) Q_Nu_org->Product Reaction Substrate Substrate (R-X) Substrate->Product Reaction Q_X_org Spent Catalyst (Q⁺X⁻) Product->Q_X_org Catalyst Release Q_X_org->Q_X Phase Transfer

Mechanism of QAS-mediated phase transfer catalysis in heterocyclic synthesis.

Comparative Analysis of Key QAS Catalysts

Selecting the correct QAS is not a one-size-fits-all approach. The physical state and structural symmetry of the catalyst dictate its behavior at the biphasic interface.

Table 1: QAS Properties and Optimal Applications
CatalystChemical NamePhysical StateLipophilicityPrimary MechanismOptimal Heterocyclic Application
TBAB Tetrabutylammonium bromideSolidModerateS-L & L-L PTCGeneral multicomponent reactions (e.g., Biginelli)
TEBAC Triethylbenzylammonium chlorideSolidModerate-HighAqueous PTCN-alkylation of indoles/pyrroles
Aliquat 336 Trioctylmethylammonium chlorideLiquidVery HighL-L PTCBiphasic condensation reactions
CTAB Cetyltrimethylammonium bromideSolidSurfactantMicellar CatalysisAqueous "green" cyclizations

Experimental Data: The Biginelli Reaction Case Study

The Biginelli reaction—a multicomponent condensation of an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidinones—is a staple in medicinal chemistry. Employing QAS in aqueous media significantly enhances yields by facilitating the transport of water-soluble reactants into the organic phase[2].

Table 2: Yield Comparison in Biginelli Synthesis of 3,4-Dihydropyrimidinones
Substrate (Aldehyde R-Group)TBAC Yield (%)TBAB Yield (%)Aliquat 336 Yield (%)
C6H5- (Benzaldehyde)849196
4-HO-C6H4-788592
4-MeO-C6H4-829395
4-Me-C6H4-808692

Data synthesized from comparative 2[2].

Mechanistic Causality for Performance Differences: Data demonstrates that Aliquat 336 consistently outperforms both TBAB and TBAC across various substituted benzaldehydes[2]. Furthermore, in similar condensation reactions, replacing TBAB with Aliquat 336 has been shown to achieve equivalent or higher yields in a fraction of the reaction time[3]. Why? Aliquat 336's liquid state at room temperature prevents catalyst precipitation at the biphasic interface, maximizing the interfacial surface area. Additionally, its extended octyl chains exhibit superior extraction efficiency for the urea intermediate into the organic droplets compared to the shorter butyl chains of TBAB.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems where phase separation and precipitation act as built-in indicators of reaction progress.

Protocol A: Aliquat 336-Catalyzed Synthesis of 3,4-Dihydropyrimidinones (L-L PTC)
  • Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Catalyst Addition: Add 10 mol% Aliquat 336. Causality: The liquid nature of Aliquat 336 ensures immediate homogenization with the neat reagents, bypassing the dissolution energy barrier required for solid catalysts like TBAB.

  • Aqueous Base Integration: Add 10 mL of 10% aqueous NaOH. Stir vigorously at 800 rpm. Causality: High shear stirring maximizes the interfacial surface area between the aqueous base and the organic phase, allowing Aliquat 336 to efficiently shuttle hydroxide ions to deprotonate the β-ketoester.

  • Reaction Monitoring: Heat the biphasic mixture to 80°C. Monitor via TLC (Hexane:EtOAc 7:3) until the aldehyde spot disappears (typically 45-60 mins).

  • Workup & Validation: Cool to room temperature and pour into crushed ice. Self-Validation: The highly lipophilic Aliquat 336 remains suspended in the aqueous/organic emulsion, while the crude 3,4-dihydropyrimidinone precipitates out as a distinct solid. Filter, wash with cold water, and recrystallize from hot ethanol to yield the pure heterocycle.

Protocol B: CTAB-Promoted Aqueous Micellar Synthesis of Decahydroacridines

CTAB is frequently utilized in the green, one-pot synthesis of complex heterocycles, such as 4, by forming micellar nanoreactors in aqueous media[4].

  • Micelle Formation: Dissolve 10 mol% CTAB in 15 mL of distilled water at 50°C. Causality: Heating above the Krafft temperature ensures CTAB fully dissolves and exceeds its Critical Micelle Concentration (CMC), forming spherical hydrophobic nanoreactors in the aqueous bulk.

  • Substrate Loading: Add the hydrophobic heterocyclic precursors to the aqueous micellar solution. Causality: The hydrophobic substrates spontaneously partition into the core of the CTAB micelles, drastically increasing their effective local concentration and overcoming their insolubility in water.

  • Condensation: Stir at 60°C for 2 hours. The cationic micellar boundary stabilizes the transition state of the condensation reaction.

  • Product Isolation: Cool the mixture to room temperature. Self-Validation: The synthesized heterocycle, being highly crystalline and insoluble in cold water, precipitates out of the micelles. Filter and wash with warm water to remove residual water-soluble CTAB surfactant.

QAS Selection Workflow

QAS_Selection Start Analyze Reaction System IsAqueous Is the reaction medium primarily aqueous? Start->IsAqueous NeedMicelles Are substrates highly hydrophobic? IsAqueous->NeedMicelles Yes IsBiphasic Is it a Liquid-Liquid Biphasic System? IsAqueous->IsBiphasic No UseCTAB Select CTAB (Micellar Catalysis) NeedMicelles->UseCTAB Yes UseTEBAC Select TEBAC (Aqueous PTC) NeedMicelles->UseTEBAC No UseAliquat Select Aliquat 336 (High Lipophilicity) IsBiphasic->UseAliquat Yes UseTBAB Select TBAB (Solid-Liquid or General PTC) IsBiphasic->UseTBAB No (Solid-Liquid)

Decision workflow for selecting the optimal QAS based on reaction conditions.

References

  • Title: Ionic Liquids in Heterocyclic Synthesis | Chemical Reviews - ACS Publications Source: acs.org URL: 1

  • Title: Phase Transfer Catalysis Improved Synthesis of 3,4-Dihydropyrimidinones Source: semanticscholar.org URL: 2

  • Title: A green synthesis of highly substituted 1,5-diketones Source: rsc.org URL: 3

  • Title: One-pot Synthesis of 1,8-Dioxo-decahydroacridine Derivatives in Aqueous Media Source: researchgate.net URL: 4

Sources

Comparative

Assessing the Green Chemistry Metrics of Cyano-N,N,N-trimethylmethanaminium: A Comparative Guide for Next-Generation Solvents and Catalysts

As a Senior Application Scientist, I approach solvent and catalyst selection not merely as a matter of chemical yield, but as a holistic system of safety, scalability, and environmental impact. For decades, researchers h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach solvent and catalyst selection not merely as a matter of chemical yield, but as a holistic system of safety, scalability, and environmental impact. For decades, researchers have relied on conventional volatile organic compounds (VOCs) and standard quaternary ammonium salts. However, the integration of functionalized ionic liquids is redefining our approach to sustainable chemistry.

This guide provides an in-depth technical evaluation of Cyano-N,N,N-trimethylmethanaminium (commonly referred to as cyanomethyltrimethylammonium or [N111CN]⁺)[1]. By objectively comparing its performance against traditional alternatives, we will explore its dual utility as a highly efficient phase transfer catalyst (PTC) for organic synthesis and as a non-flammable, electrochemically stable solid/quasi-solid electrolyte for lithium-metal batteries[2].

Mechanistic Causality: Decoding the [N111CN]⁺ Architecture

To understand why [N111CN]⁺ outperforms traditional aliphatic ammonium salts (like tetrabutylammonium bromide, TBAB) or standard carbonate-based battery electrolytes, we must analyze the causality behind its molecular architecture.

The inclusion of the strongly electron-withdrawing cyano group (-C≡N) on the trimethylammonium backbone serves two critical mechanistic functions:

  • Electrochemical Window Expansion: In energy storage applications, the electron-withdrawing nature of the cyano group lowers the Highest Occupied Molecular Orbital (HOMO) of the cation. This structural modification significantly enhances the oxidative stability of the salt, allowing it to withstand potentials up to 5.6 V (vs. Li⁺/Li) without degrading[2].

  • Phase Transfer Dynamics: In synthetic chemistry, particularly in [3], the cyano group increases the polarity of the cation. This modulates the hydration sphere, allowing the [N111CN]⁺ ion pair to stabilize polarizable transition states more effectively than unfunctionalized aliphatic chains, thereby accelerating catalytic turnover in biphasic systems.

Comparative Green Metrics Analysis

To objectively evaluate the sustainability of[N111CN]⁺, we must benchmark it against traditional alternatives using standardized green chemistry metrics, particularly[4] and Atom Economy.

Green Metric[N111CN]⁺ System ApplicationTraditional AlternativeGreen Chemistry Advantage & Mechanistic Driver
Process Mass Intensity (PMI) < 15 kg/kg (Aqueous biphasic PTC)> 40 kg/kg (DCM/VOC-based PTC)Elimination of halogenated solvents drastically reduces total mass waste per kilogram of active pharmaceutical ingredient (API)[4].
Electrochemical Stability Up to 5.6 V vs. Li⁺/Li [2]~4.2 V vs. Li⁺/Li (Liquid Carbonates)Higher anodic stability prevents continuous solvent degradation and hazardous gas evolution in battery cells.
VOC Emissions 0% (Solid/Quasi-solid state)[2]> 80% (Liquid carbonates/ethers)The non-volatile nature of the cyano-ammonium salt inherently mitigates flammability and inhalation risks.
Atom Economy ~85% (Direct aqueous metathesis)~60% (Multi-step organic synthesis)One-step aqueous synthesis minimizes stoichiometric by-products and eliminates the need for complex purification chromatography.
Self-Validating Laboratory Workflows

A robust experimental protocol must be a self-validating system. The following methodologies detail the implementation of [N111CN]⁺, embedding analytical checkpoints to ensure both chemical integrity and green metric compliance.

Protocol A: Green Synthesis of [N111CN][FSI] Electrolyte via Aqueous Metathesis

Objective: Synthesize a highly pure, non-flammable quasi-solid electrolyte solvent while minimizing PMI.

  • Aqueous Dissolution: Dissolve 1.0 equivalent of (Cyanomethyl)trimethylammonium chloride in ultra-pure deionized water.

    • Causality: Water is utilized as a zero-toxicity solvent (E-factor = 0). It ensures the complete dissociation of the halide precursor without the need for VOCs.

  • Anion Metathesis: Add 1.0 equivalent of Potassium bis(fluorosulfonyl)imide (KFSI) to the aqueous solution and stir at 25 °C.

    • Causality: The target [N111CN][FSI] forms a distinct hydrophobic liquid/low-melting solid phase[2]. This spontaneous phase separation drives the equilibrium forward, allowing isolation without the use of organic extraction solvents.

  • Isolation & Washing: Isolate the hydrophobic[N111CN][FSI] phase and wash with ultra-pure water (3x) to remove residual KCl by-products.

  • Self-Validating Quality Control:

    • Halide Check: Test the final wash water with 0.1 M AgNO₃. Validation: A lack of AgCl precipitate confirms the complete removal of chloride ions. This is critical; residual Cl⁻ oxidizes below 4.0 V, which would destroy the targeted 5.6 V electrochemical stability window[2].

    • Moisture Check: Dry the product under high vacuum at 60 °C for 48 hours. Perform Karl Fischer titration. Validation: Moisture must be < 20 ppm to validate the electrolyte for lithium-metal compatibility, preventing the hazardous hydrolysis of the [FSI] anion.

Protocol B: [N111CN]I as a Phase Transfer Catalyst in Vicarious Nucleophilic Substitution

Objective: Execute C-C bond formation using a sustainable biphasic system.

  • Biphasic Setup: In a reactor, combine the nitroarene substrate and the nucleophile in a minimal volume of 2-Methyltetrahydrofuran (2-MeTHF, a biorenewable solvent). Add aqueous NaOH (50% w/w) and 5 mol%[1].

  • Catalytic Turnover: Stir aggressively at room temperature.

    • Causality: The [N111CN]⁺ cation efficiently shuttles the hydroxide ion into the organic phase. The cyano group enhances the catalyst's interaction with the transition state, accelerating the VNS reaction compared to standard aliphatic ammonium salts[3].

  • Self-Validating Yield & PMI Tracking:

    • In-Process Control: Monitor the reaction via HPLC against an internal standard. The complete disappearance of the nitroarene validates catalyst turnover.

    • Green Metric Validation: Calculate the PMI by dividing the total mass of all materials used (including water and 2-MeTHF) by the mass of the isolated product. A successful green protocol must yield a PMI of < 20, validating the environmental efficiency of the [N111CN]⁺ catalyst[4].

Systems-Level Visualization

The following diagram maps the lifecycle of [N111CN]⁺, illustrating how its synthesis and application pathways directly correlate to measurable green chemistry improvements.

GreenMetrics Precursor Aqueous Precursors (Low E-Factor) N111CN [N111CN]+ Salt (Cyano-N,N,N-trimethylmethanaminium) Precursor->N111CN Atom Economy > 85% PTC Phase Transfer Catalyst (Aqueous/Organic Biphasic) N111CN->PTC Electrolyte Solid/Quasi-Solid Electrolyte (Lithium-Metal Batteries) N111CN->Electrolyte Metric1 Reduced PMI & Solvent Waste PTC->Metric1 Metric2 Zero VOC Emissions & High Thermal Stability Electrolyte->Metric2 Hazard Replaces: Halogenated Solvents & Flammable Carbonates Metric1->Hazard Metric2->Hazard

Green chemistry lifecycle and metric improvements of [N111CN]+ in catalytic and energy applications.

References
  • Solid (cyanomethyl)trimethylammonium salts for electrochemically stable electrolytes for lithium metal batteries. Journal of Materials Chemistry A (2020). Royal Society of Chemistry. URL:[Link]

  • Methanaminium, 1-cyano-N,N,N-trimethyl- (CID 201602). PubChem. National Center for Biotechnology Information (NIH). URL:[Link]

  • Cumulative Process Mass Intensity (PMI) is one of the most popular greenness metrics. Green Chemistry (2017). Royal Society of Chemistry. URL:[Link]

Sources

Validation

"mechanistic studies comparing different electrophilic cyanation reagents"

Mechanistic Studies and Performance Comparison of Electrophilic Cyanation Reagents As a Senior Application Scientist, I approach the selection of an electrophilic cyanation reagent not merely as a matter of yield, but as...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Studies and Performance Comparison of Electrophilic Cyanation Reagents

As a Senior Application Scientist, I approach the selection of an electrophilic cyanation reagent not merely as a matter of yield, but as an exercise in mechanistic alignment. The introduction of a nitrile group (–C≡N) is a critical transformation in drug development, given the moiety's prevalence in pharmaceuticals and its utility as a versatile synthetic handle. While nucleophilic cyanation (using cyanide salts) is historically dominant, electrophilic cyanation—transferring a formal "CN+" equivalent—enables the direct functionalization of electron-rich C–H bonds, enolates, and amines.

This guide provides a rigorous, data-driven comparison of the leading electrophilic cyanation reagents, breaking down their mechanistic pathways, quantitative performance, and self-validating experimental protocols.

Mechanistic Divergence: Choosing the Right "CN+" Source

The fundamental difference between cyanation reagents lies in their leaving group stability, their propensity for radical versus polar pathways, and their compatibility with transition-metal (TM) catalysis.

Cyanogen Bromide (BrCN) and In Situ Alternatives BrCN is the classical reagent for the N-cyanation of secondary and tertiary amines via the von Braun reaction[1]. Mechanistically, the electron density is heavily pulled toward the electronegative bromide, rendering the carbon highly susceptible to direct nucleophilic attack. The reaction proceeds via a quaternary ammonium intermediate, followed by the elimination of an alkyl bromide[1]. However, its extreme toxicity and volatility (bp 62 °C) severely limit its use. Modern Alternative: Oxidative N-cyanation using trimethylsilyl cyanide (TMSCN) and sodium hypochlorite (NaClO) generates an electrophilic cyanating species in situ, completely bypassing the need for hazardous cyanogen halides[2].

p-Toluenesulfonyl Cyanide (TsCN) TsCN is a bench-stable solid that excels in the cyanation of highly reactive nucleophiles, such as boron enolates[3]. Mechanistically, it operates via a polar electrophilic transfer. The robust tosyl leaving group allows for controlled reactivity without the need for transition metals. However, TsCN is often incompatible with TM-catalysis because it is prone to rapid background decomposition or unwanted radical pathways under those conditions.

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) NCTS represents the modern standard for TM-catalyzed cyanation[1]. Unlike TsCN, NCTS is highly compatible with Rh, Cu, and Ru catalysts[4]. In rhodium-catalyzed C–H cyanation, the mechanism typically involves chelation-assisted C–H activation, followed by the coordination of NCTS to the metal center[1]. The N-phenyl-p-toluenesulfonamide moiety acts as an excellent leaving group during the subsequent migratory insertion and β-elimination steps, delivering the nitrile product under remarkably mild conditions[4]. In copper-catalyzed systems, NCTS has been shown to participate in highly regioselective cyanative dearomatization pathways[5].

Inorganic Cyanate (NaOCN) via Organophosphorus Catalysis A cutting-edge approach circumvents pre-synthesized "CN+" reagents entirely. By utilizing a small-ring phosphetane catalyst and a terminal silane, inorganic sodium cyanate (NaOCN) can be activated via PIII/PV=O redox phase transfer[6]. This mechanism achieves direct deoxyfunctionalization of the OCN– anion, enabling the electrophilic cyanation of electron-rich C(sp2)–H nucleophiles without relying on toxic cyanide precursors[6].

Workflow and Decision Matrix

ReagentSelection Start Target Substrate Amine Secondary/Tertiary Amine Start->Amine CH_Bond Unactivated C-H or C-B Bond Start->CH_Bond Enolate Boron Enolate or Active Methylene Start->Enolate BrCN BrCN or TMSCN/NaClO (Direct Attack) Amine->BrCN NCTS NCTS + TM Catalyst (Migratory Insertion) CH_Bond->NCTS TsCN TsCN (Polar Transfer) Enolate->TsCN

Decision matrix for selecting electrophilic cyanation reagents based on substrate reactivity.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and typical performance metrics of these reagents across optimized literature conditions.

ReagentOptimal Substrate ScopePrimary MechanismBench StabilityToxicity ProfileTypical Yields
BrCN Amines, ThiolsDirect Nucleophilic Attack (SN2)Moderate (Volatile)Extreme (Lethal Gas/Solid)70–95%
TsCN Enolates, RadicalsPolar Electrophilic TransferHigh (Stable Solid)Moderate60–90%
NCTS C–H, C–B bondsTM-Catalyzed Migratory InsertionHigh (Crystalline Solid)Low to Moderate75–98%
NaOCN Electron-rich C(sp2)–HPIII/PV=O Redox Phase TransferHigh (Inorganic Salt)Low50–85%

Mechanistic Visualization: Rhodium-Catalyzed C–H Cyanation

To understand why NCTS dominates modern late-stage functionalization, we must examine the catalytic cycle. The causality of the reaction relies on the concerted metalation-deprotonation (CMD) step, driven by a basic additive, followed by the specific coordination geometry of NCTS that prevents premature catalyst poisoning[4].

CatalyticCycle Rh_Cat Active Rh(III) Catalyst CH_Act Chelation-Directed C-H Activation Rh_Cat->CH_Act Substrate Rhodacycle Rhodacycle Intermediate CH_Act->Rhodacycle Base (CMD) NCTS_Coord NCTS Coordination & Migratory Insertion Rhodacycle->NCTS_Coord +NCTS Elimination β-Elimination of Sulfonamide NCTS_Coord->Elimination Elimination->Rh_Cat Catalyst Regeneration Product Cyanated Product Elimination->Product Proto-demetallation

Rhodium-catalyzed C-H cyanation mechanism using NCTS via a directed rhodacycle intermediate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific color changes or phase behaviors, the operator can confirm the mechanistic progression of the reaction.

Protocol 1: Transition-Metal Catalyzed C–H Cyanation using NCTS[4]

Objective: Direct ortho-cyanation of an aryl ketone oxime. Causality Check: The use of[Cp*RhCl2]2 requires an acetate base to facilitate the CMD pathway. If the base is omitted, the rhodacycle will not form, and starting material will be quantitatively recovered.

  • Preparation: In an oven-dried Schlenk tube, add the aryl ketone oxime substrate (0.2 mmol), NCTS (0.24 mmol, 1.2 equiv), [Cp*RhCl2]2 (2.5 mol%), and NaOAc (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with inert gas (N2 or Ar) three times. Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL). Validation: The solution should turn a deep orange/red, indicating the formation of the active Rh-acetate complex.

  • Reaction: Seal the tube and stir at 110 °C for 12 hours. Validation: As NCTS is consumed and the sulfonamide byproduct forms, the mixture may become slightly heterogeneous.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove metal particulates. Concentrate and purify via flash chromatography.

Protocol 2: Electrophilic Cyanation of Boron Enolates using TsCN[3]

Objective: Synthesis of a β-ketonitrile from a ketone. Causality Check: Generating a boron enolate (rather than an alkali metal enolate) ensures a highly covalent O–B bond. This suppresses O-cyanation and prevents over-reaction (di-cyanation), which is a common failure mode when using highly reactive reagents like TsCN.

  • Enolate Generation: Dissolve the ketone (0.5 mmol) in anhydrous CH2Cl2 (3.0 mL) under Ar. Cool to 0 °C. Add diisopropylethylamine (DIPEA) (0.6 mmol), followed by dropwise addition of dialkylboron triflate (0.55 mmol). Stir for 30 minutes.

  • Electrophile Addition: Dissolve TsCN (0.6 mmol) in CH2Cl2 (1.0 mL) and add dropwise to the enolate solution at 0 °C. Validation: The reaction is typically rapid; TLC monitoring should show complete consumption of the enolate within 1–2 hours.

  • Quenching: Quench with aqueous NH4Cl. Extract with CH2Cl2, dry over MgSO4, and concentrate. The robust nature of the tosyl leaving group ensures high conversion without transition metal additives.

References

  • Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Chemistry - An Asian Journal (ResearchGate)[Link]

  • Copper-Catalyzed Regioselective ortho C–H Cyanation of Vinylarenes PubMed Central (PMC)[Link]

  • Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation PubMed Central (PMC)[Link]

  • A Simple Method for the Electrophilic Cyanation of Secondary Amines Organic Letters (ACS Publications)[Link]

  • Electrophilic Cyanation of Boron Enolates: Efficient Access to Various β-Ketonitrile Derivatives Angewandte Chemie International Edition (Osaka University)[Link]

Sources

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